molecular formula C8H12N2 B105513 N-(pyridin-3-ylmethyl)ethanamine CAS No. 3000-75-7

N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B105513
CAS No.: 3000-75-7
M. Wt: 136.19 g/mol
InChI Key: SGROJTFSHJVVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-3-ylmethyl)ethanamine can be synthesized from methyl nicotinate. The process involves the reduction of methyl nicotinate to the corresponding alcohol, followed by conversion to the amine using reagents such as lithium aluminum hydride (LiAlH4) or other reducing agents . The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like LiAlH4.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGROJTFSHJVVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405876
Record name N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3000-75-7
Record name N-Ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3000-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl[(pyridin-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

prepared by reaction of the commercially available pyridin-3-carbaldehyde with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

prepared by reaction of ethylamine with pyridine-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)ethanamine
Reactant of Route 3
N-(pyridin-3-ylmethyl)ethanamine
Reactant of Route 4
Reactant of Route 4
N-(pyridin-3-ylmethyl)ethanamine
Reactant of Route 5
Reactant of Route 5
N-(pyridin-3-ylmethyl)ethanamine
Reactant of Route 6
Reactant of Route 6
N-(pyridin-3-ylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.